C4-Methyl Requirement for MPS1 Kinase Inhibition
In a patent series describing 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives as MPS1 kinase inhibitors, the presence of a methyl group at the C4 position was essential for maintaining enzyme inhibitory activity, whereas removal of this methyl substituent resulted in loss of potency against the MPS1 kinase target [1]. This constitutes direct SAR evidence that the C4-methylated core scaffold (the unsubstituted parent of 4-methyl-1H-pyrrolo[3,2-c]pyridine) is the preferred starting point for inhibitor development in this chemotype [1].
| Evidence Dimension | Presence versus absence of C4-methyl substitution on 1H-pyrrolo[3,2-c]pyridine scaffold |
|---|---|
| Target Compound Data | C4-methyl substitution present; essential for MPS1 inhibitory activity retention |
| Comparator Or Baseline | Des-methyl analog (C4-H); loss of MPS1 inhibitory activity |
| Quantified Difference | Qualitative: essential for activity retention versus loss of activity upon removal |
| Conditions | MPS1 kinase inhibition assay; 1H-pyrrolo[3,2-c]pyridine-6-amino derivative series per WO-2012123745-A1 |
Why This Matters
For medicinal chemistry teams pursuing MPS1 kinase inhibitors, procurement of the C4-methylated scaffold (4-methyl-1H-pyrrolo[3,2-c]pyridine) is required to preserve the SAR-defined potency; the demethylated analog cannot substitute.
- [1] Atrash, B., Naud, S., Bavetsias, V., Sheldrake, P. W., & Blagg, J. (2012). WO-2012123745-A1: Pyrrolopyridineamino Derivatives as Mps1 Inhibitors. Cancer Research Technology Ltd. View Source
